molecular formula C11H22NO8P B12086608 3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B12086608
M. Wt: 327.27 g/mol
InChI Key: JUSXWTSHOQYBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO is a complex organic compound that features a combination of protective groups and functional moieties. The compound is notable for its applications in various fields of chemistry and biology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO typically involves the use of phospho-aldol reactions. These reactions are known for their efficiency in forming P-C bonds, which are crucial for the synthesis of α-hydroxyphosphonates . The reaction generally involves the addition of dialkyl phosphites to aldehydes or ketones under base-promoted conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale phospho-aldol reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts has been reported to achieve quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides in less than 10 minutes .

Chemical Reactions Analysis

Scientific Research Applications

N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism by which N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or modulate enzyme activity . The specific pathways involved depend on the biological context and the target enzymes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other α-hydroxyphosphonates and phosphoramidates, which share structural features and functional groups with N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO .

Uniqueness

What sets N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO apart is its combination of protective groups and functional moieties, which provide unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and biological research .

Properties

Molecular Formula

C11H22NO8P

Molecular Weight

327.27 g/mol

IUPAC Name

3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)

InChI Key

JUSXWTSHOQYBSD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.